

# Application Notes and Protocols for Turbidimetric Assay of Lysozyme C Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

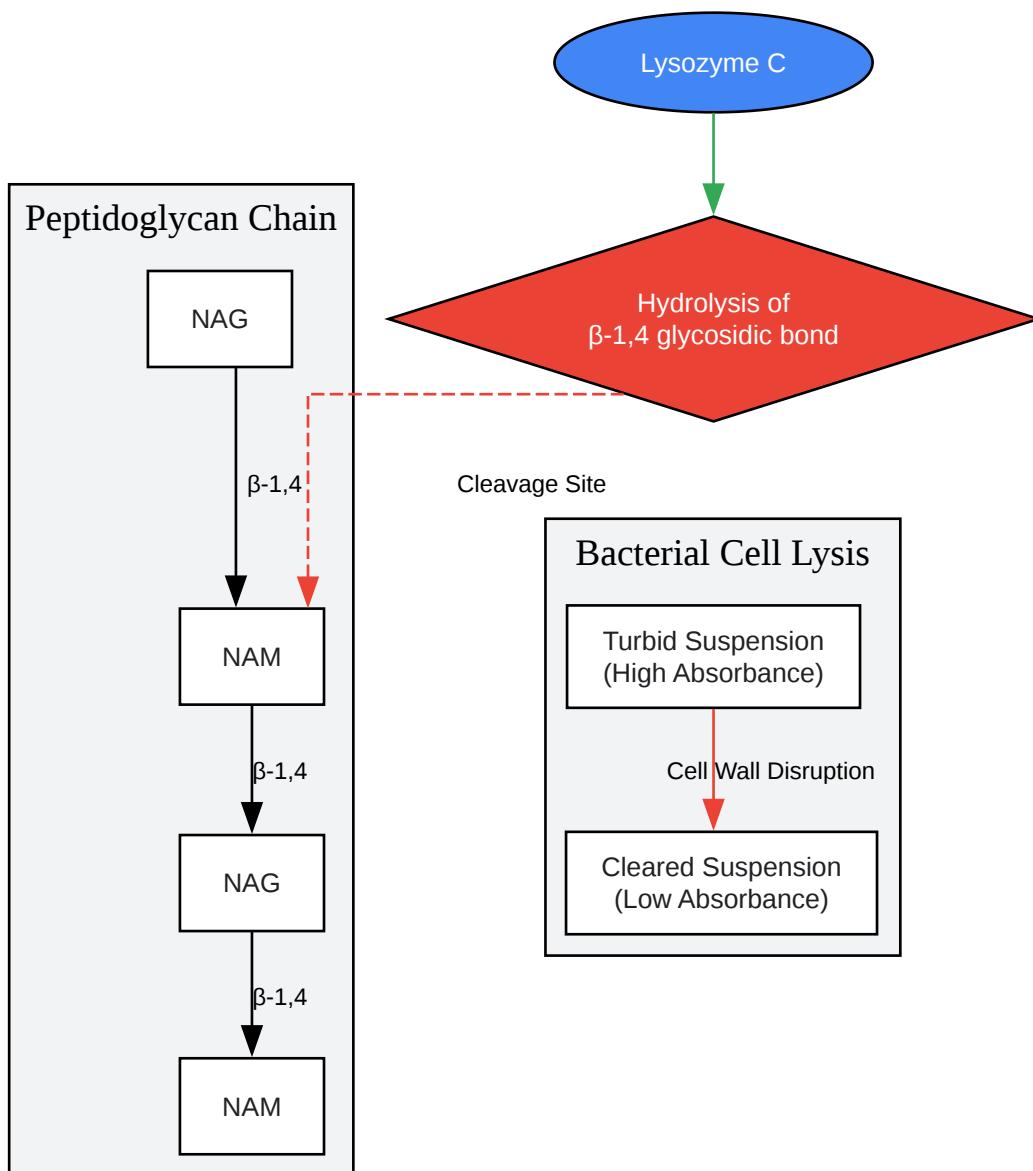
## Compound of Interest

Compound Name: Lysozyme C

Cat. No.: B1576136

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


## Introduction

**Lysozyme C**, also known as muramidase, is a crucial enzyme of the innate immune system that defends against bacterial pathogens by catalyzing the hydrolysis of peptidoglycan, a major component of the bacterial cell wall. The turbidimetric assay is a widely used, simple, and rapid method for measuring the enzymatic activity of **Lysozyme C**. This method relies on the principle that the lysis of a bacterial cell suspension by lysozyme leads to a decrease in turbidity, which can be measured spectrophotometrically. This document provides detailed application notes and protocols for performing the turbidimetric assay for **Lysozyme C** activity.

## Principle of the Assay

The turbidimetric assay quantifies lysozyme activity by measuring the rate of decrease in the turbidity of a suspension of *Micrococcus lysodeikticus* cells. Lysozyme hydrolyzes the  $\beta$ -(1,4)-glycosidic bonds between N-acetylmuramic acid (NAM) and N-acetyl-D-glucosamine (NAG) residues in the peptidoglycan layer of the bacterial cell wall.<sup>[1][2][3]</sup> This enzymatic action compromises the structural integrity of the cell wall, leading to cell lysis and a subsequent decrease in the suspension's turbidity.<sup>[4]</sup> The change in absorbance, typically monitored at 450 nm (A450), is directly proportional to the lysozyme activity in the sample.

## Enzymatic Reaction of Lysozyme on Peptidoglycan



[Click to download full resolution via product page](#)

Caption: Mechanism of **Lysozyme C** action on bacterial peptidoglycan.

## Data Presentation

The performance of the turbidimetric lysozyme assay can vary based on specific experimental conditions. The following table summarizes key quantitative data from various studies.

| Parameter                                 | Value               | Reference |
|-------------------------------------------|---------------------|-----------|
| Linearity Range                           | 2.3 - 23.8 units/mL | [5][6]    |
| 50 - 500 µg/mL                            | [7]                 |           |
| Limit of Detection (LOD)                  | 1.94 µg/mL          | [8][9]    |
| 2.3 units/mL                              | [5]                 |           |
| Limit of Quantification (LOQ)             | 3.86 µg/mL          | [8][9]    |
| Correlation Coefficient (R <sup>2</sup> ) | > 0.99              | [5][6][8] |
| Precision (RSD)                           | < 13.7%             | [7][10]   |
| Accuracy (Recovery)                       | 98.0 - 100.1%       | [7][10]   |
| 99.7 ± 1.56%                              | [7]                 |           |

## Experimental Protocols

Two common formats for the turbidimetric assay are presented below: a standard cuvette-based method and a higher-throughput 96-well plate method.

## General Reagent Preparation

- Assay Buffer: 66 mM Potassium Phosphate Buffer, pH 6.24. Prepare by mixing appropriate volumes of monobasic and dibasic potassium phosphate solutions and adjust the pH.
- Micrococcus lysodeikticus Suspension (Substrate): Prepare a suspension of lyophilized *M. lysodeikticus* cells in the assay buffer. The final concentration should be adjusted to yield an initial absorbance (A450) of 0.6-0.7.[9] A common starting concentration is 0.3 mg/mL. Vortex vigorously and allow the suspension to equilibrate for approximately 30 minutes before use.
- Lysozyme C Standard Stock Solution:** Prepare a stock solution of Hen Egg White Lysozyme (HEWL) of known activity (e.g., 1 mg/mL) in cold assay buffer.
- Lysozyme C Working Standards:** Prepare a series of dilutions from the stock solution in cold assay buffer to generate a standard curve. The concentration range should encompass the

expected activity of the test samples (e.g., 10-200 units/mL).[\[11\]](#)

- Test Samples: Dilute experimental samples to an appropriate concentration with cold assay buffer so that their activity falls within the linear range of the standard curve.

## Protocol 1: Cuvette-Based Assay

This protocol is suitable for a limited number of samples and provides precise measurements.

Materials:

- Spectrophotometer with temperature control (25°C)
- Cuvettes (1 cm path length)
- Pipettes and tips

Procedure:

- Set the spectrophotometer to measure absorbance at 450 nm and equilibrate the cell holder to 25°C.
- For each reaction (blank, standards, and samples), pipette 2.5 mL of the *M. lysodeikticus* suspension into a cuvette.
- Incubate the cuvettes in the spectrophotometer for 5 minutes to allow for temperature equilibration and to establish a stable baseline.
- To the blank cuvette, add 100 µL of assay buffer.
- To the standard and sample cuvettes, add 100 µL of the corresponding lysozyme working standard or test sample.
- Immediately after addition, mix the contents of the cuvette by gentle inversion.
- Start recording the absorbance at 450 nm every 15-30 seconds for a total of 5 minutes.

## Protocol 2: 96-Well Plate Assay

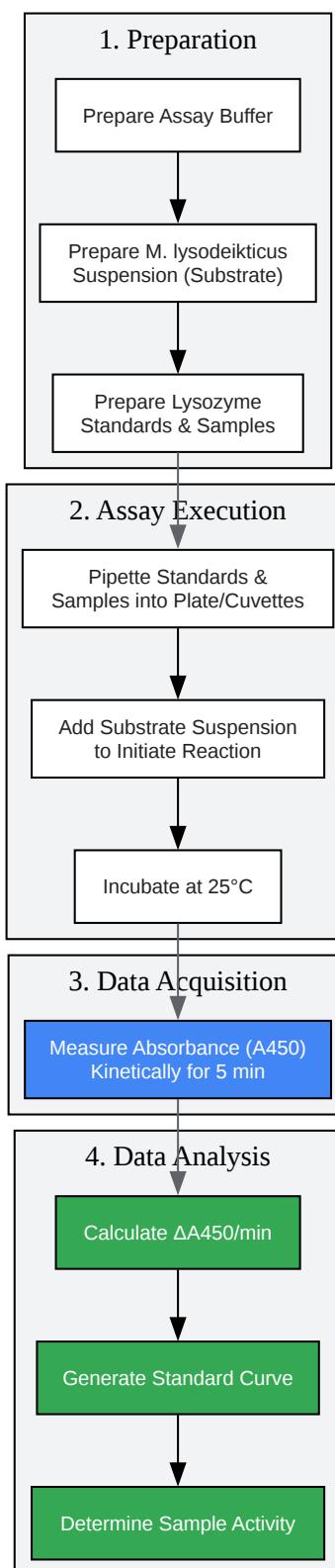
This protocol is ideal for high-throughput screening of multiple samples.

#### Materials:

- Microplate reader with temperature control (25°C) and kinetic reading capabilities
- 96-well flat-bottom microplates
- Multichannel pipette and tips

#### Procedure:

- Equilibrate the microplate reader to 25°C.
- Pipette 25  $\mu$ L of assay buffer (for blanks), lysozyme working standards, and test samples into triplicate wells of the 96-well plate.
- Using a multichannel pipette, rapidly add 175  $\mu$ L of the *M. lysodeikticus* suspension to each well.
- Immediately place the plate in the microplate reader.
- Measure the absorbance at 450 nm at 30-second intervals for 5 minutes, with shaking before each reading if available.


## Data Analysis

- Calculate the Rate of Absorbance Change ( $\Delta A_{450}/\text{min}$ ): For each standard and sample, determine the maximum linear rate of decrease in absorbance per minute from the kinetic data. This is the slope of the linear portion of the absorbance vs. time curve.
- Generate a Standard Curve: Plot the  $\Delta A_{450}/\text{min}$  for the lysozyme standards against their known concentrations (in units/mL or  $\mu\text{g}/\text{mL}$ ).
- Determine Sample Activity: Interpolate the  $\Delta A_{450}/\text{min}$  of the test samples from the standard curve to determine their **Lysozyme C** activity.

One unit of lysozyme activity is often defined as the amount of enzyme that produces a decrease in absorbance of 0.001 per minute at pH 6.24 and 25°C.

## Experimental Workflow

The following diagram illustrates the general workflow for the turbidimetric **lysozyme C** activity assay.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the turbidimetric lysozyme assay.

## Critical Parameters and Troubleshooting

- Substrate Concentration: The concentration of *M. lysodeikticus* is critical. An initial A450 between 0.6 and 0.7 is recommended for optimal results.[9]
- pH and Ionic Strength: Lysozyme activity is sensitive to pH and ionic strength. The optimal pH is generally between 6.0 and 7.0.[12] It is crucial to maintain consistent buffer conditions across all experiments.
- Temperature: The assay should be performed at a constant temperature, typically 25°C, as enzyme activity is temperature-dependent.
- Mixing: Ensure thorough and immediate mixing of the enzyme with the substrate suspension to initiate the reaction uniformly. Avoid introducing air bubbles.
- Linear Range: Ensure that the activity of the test samples falls within the linear range of the standard curve. Dilute samples if necessary.
- Interfering Substances: Other proteins or compounds in the sample matrix may interfere with the assay.[5] It is advisable to run appropriate controls, such as a sample blank without the substrate, to account for any background absorbance changes. The instability of the prepared bacterial suspension can also be a limitation.[13]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. BMRB Featured System: Lysozyme [bmrbi.io]
- 2. study.com [study.com]
- 3. What is the mechanism of Lysozyme? [synapse.patsnap.com]
- 4. goldbio.com [goldbio.com]
- 5. ingentaconnect.com [ingentaconnect.com]

- 6. Determination of lysozyme activity by a fluorescence technique in comparison with the classical turbidity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Turbidimetric and HPLC assays for the determination of formulated lysozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Turbidimetric determination of lysozyme with *Micrococcus lysodeikticus* cells: reexamination of reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Turbidimetric Assay of Lysozyme C Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1576136#turbidimetric-assay-for-measuring-lysozyme-c-activity>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)